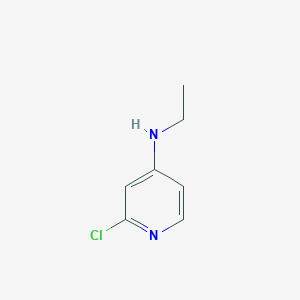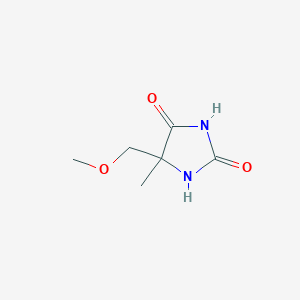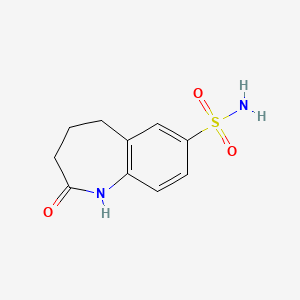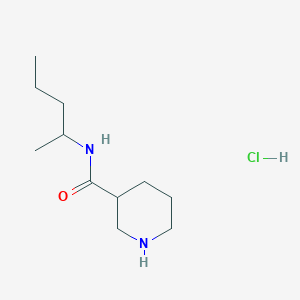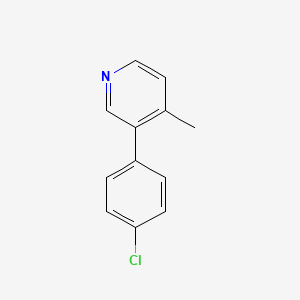
3-(4-氯苯基)-4-甲基吡啶
描述
3-(4-Chlorophenyl)-4-methylpyridine, or 3-CMP, is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound found in various plants and animals, and has been studied for its possible use in the synthesis of other compounds, as well as its potential biochemical and physiological effects.
科学研究应用
1. Nonlinear Optics
- Application Summary: The compound is used in the study of key electronic, optical, second and third order nonlinear optical properties .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results: The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
2. Fluorescence Properties
- Application Summary: The compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence properties .
- Methods of Application: The synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: Compound 5i, a derivative of the compound, was found to have excellent selectivity for Ag+ detection .
3. X-ray Diffraction Analysis
- Application Summary: The compound is used in the synthesis of a novel single crystal, which is then investigated using X-ray diffraction analysis .
- Methods of Application: The single crystal was synthesized via a one-pot sequential strategy under sonication .
- Results: The crystal structure of the compound was presented and formed racemic crystals .
4. D- -A Type Chalcone Derivative
- Application Summary: The compound is used in the study of key electronic, optical, second and third order nonlinear optical properties of a novel D- -A type chalcone derivative .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results: The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
5. Biological Potential of Indole Derivatives
- Application Summary: The compound is used in the synthesis of indole derivatives, which have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: Compound 5i, a derivative of the compound, was found to have excellent selectivity for Ag+ detection .
6. Polysulfone Production
- Application Summary: The compound is used in the production of polysulfone, a type of thermoplastic polymer .
- Methods of Application: The compound can be used in place of bis(4-chlorophenyl)sulfone. The difluoride is more reactive than the dichloride but more expensive .
- Results: Through chain terminators (e.g. methyl chloride), the chain length can be controlled for melt-processing .
7. Antiviral Properties
- Application Summary: The compound is used in the synthesis of heterocyclic compounds with antiviral properties .
- Methods of Application: The synthesis involves the fusion of indole fragment with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole .
- Results: The synthesized heterocyclic compounds have shown inhibitory activity against various viruses including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), respiratory syncytial virus (RSV), bovine viral diarrhea virus (BVDV), rotavirus A (RVA), human adenovirus type 7 (HAdV7), Coxsackieviruses B4, B5 (CV-B4, CV-B5), Junin virus (JUNV), Epstein–Barr virus (EBV), tobacco mosaic virus (TMV), flavivirus, feline coronavirus (FCoV), feline herpes virus (FHV), vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), human cytomegalovirus (HCV), varicella zoster virus (VZV), vaccinia virus, tick-borne encephalitis virus (TBEV) that have been explored during the past two decades .
8. Fluorescent Properties
- Application Summary: The compound is used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole, which shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
- Methods of Application: The synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: Compound 5i, a derivative of the compound, has excellent selectivity for Ag+ detection .
9. X-ray Diffraction Analysis
- Application Summary: The compound is used in the synthesis of a novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, which is then investigated using X-ray diffraction analysis .
- Methods of Application: The single crystal was synthesized via a one-pot sequential strategy under sonication .
- Results: Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal .
属性
IUPAC Name |
3-(4-chlorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNYGQODTXTCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



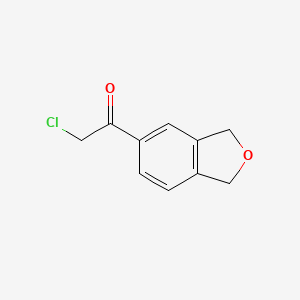
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
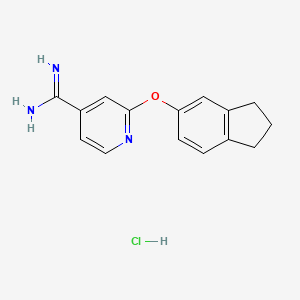
![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)
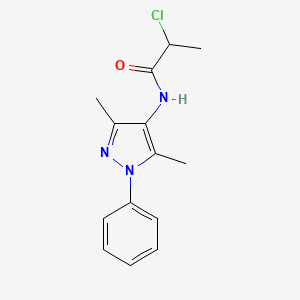
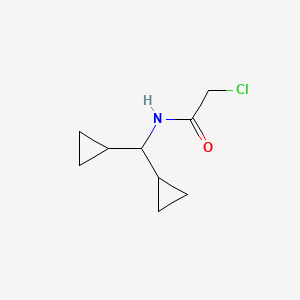
![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)
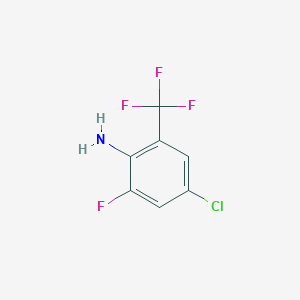
![7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1421450.png)
